(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride
CAS No.: 1286273-48-0
Cat. No.: VC4178048
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286273-48-0 |
|---|---|
| Molecular Formula | C14H24Cl2N2 |
| Molecular Weight | 291.26 |
| IUPAC Name | 4-N-[(2-methylphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C14H22N2.2ClH/c1-11-4-2-3-5-12(11)10-16-14-8-6-13(15)7-9-14;;/h2-5,13-14,16H,6-10,15H2,1H3;2*1H |
| Standard InChI Key | RTROBADKOPPHPA-MXPSUWBQSA-N |
| SMILES | CC1=CC=CC=C1CNC2CCC(CC2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₄H₂₄Cl₂N₂, with a molecular weight of 291.26 g/mol . Its IUPAC name, 4-N-[(2-methylphenyl)methyl]cyclohexane-1,4-diamine dihydrochloride, reflects its trans-configuration at the cyclohexane ring’s 1 and 4 positions. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1286273-48-0 | |
| SMILES | CC1=CC=CC=C1CNC2CCC(CC2)N.Cl.Cl | |
| InChIKey | RTROBADKOPPHPA-MXPSUWBQSA-N | |
| Solubility | Not fully characterized |
The stereochemistry (1R*,4R*) is critical for its interactions with chiral biological targets, such as enzymes and receptors . The 2-methylbenzyl group enhances lipophilicity, potentially improving membrane permeability compared to simpler diamines .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting from 4-methylcyclohexene or related precursors . A representative pathway includes:
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Epoxidation: 4-Methylcyclohexene is treated with hydrogen peroxide and formic acid to form a vicinal trans-diol .
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Mesylation: Conversion to a mesylate using methanesulfonyl chloride .
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Azide Formation: Substitution with sodium azide yields 4-methyl-trans-1,2-cyclohexanediazide .
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Reduction: Catalytic hydrogenation (e.g., Lindlar’s catalyst) reduces the azide to the diamine .
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Salt Formation: Reaction with hydrochloric acid produces the dihydrochloride salt .
Chiral resolution via recrystallization with tartaric acid derivatives ensures enantiomeric purity . Recent patents describe analogous methods for structurally related diamines, emphasizing the importance of stereochemical control in optimizing biological activity .
Biological Applications and Mechanisms
Neurological Targets
Structural analogs of this compound have shown affinity for sigma-1 and NMDA receptors, implicating potential roles in neurodegenerative disease therapy . For instance, N1-(5-chloropyridin-2-yl) derivatives modulated glutamate release in rodent models, suggesting anticonvulsant or neuroprotective effects .
| Supplier | Purity | Price (USD) | Country |
|---|---|---|---|
| Kishida Chemical Co. | >95% | $14,000/100 mg | Japan |
| ChemShuttle, Inc. | >90% | $548/1 g | China |
| Aikon International | >90% | Inquiry-based | China |
Prices reflect its status as a specialty chemical for drug discovery .
Future Directions and Challenges
Research Gaps
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Pharmacokinetics: Absorption, distribution, and metabolism studies are needed to validate therapeutic potential.
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Target Identification: High-throughput screening could elucidate novel biological targets beyond oncology .
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Scalable Synthesis: Current methods require optimization for industrial-scale production .
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